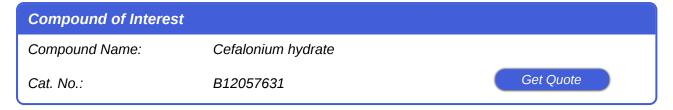


Cefalonium Hydrate in Veterinary Medicine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

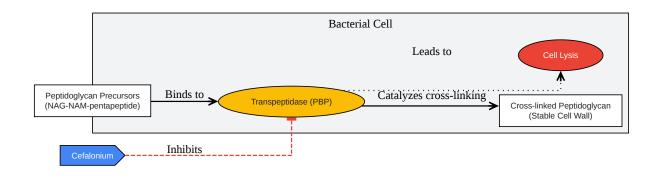
Introduction

Cefalonium hydrate, a first-generation cephalosporin antibiotic, holds a significant place in veterinary medicine, primarily in the management of bovine mastitis. Its efficacy against a broad spectrum of Gram-positive and some Gram-negative bacteria makes it a valuable tool for both therapeutic and prophylactic applications in dairy cattle. This technical guide provides a comprehensive overview of **cefalonium hydrate**, focusing on its pharmacological properties, clinical efficacy, and the methodologies behind its evaluation.

Mechanism of Action

Cefalonium, like other β -lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] The primary target is the transpeptidase enzyme, also known as penicillin-binding protein (PBP), which is crucial for the cross-linking of peptidoglycan chains.[1][2] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and death, particularly in actively dividing bacteria.[1][2] Cephalosporins, including cefalonium, are generally less susceptible to β -lactamase enzymes compared to penicillins, which provides an advantage against certain resistant bacterial strains.[1][2]





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Caption: Inhibition of bacterial cell wall synthesis by Cefalonium.

Pharmacokinetics and Residue Data

Detailed pharmacokinetic parameters for cefalonium following intramammary administration in cattle are not extensively published. However, studies using radiolabelled cefalonium have shown that it is slowly but extensively absorbed from the udder, with primary excretion through the urine.[1][3] Mean blood concentrations of radioactivity remained relatively constant for about 10 days after administration, indicating prolonged absorption from the udder.[1][3]

Table 1: Pharmacokinetic and Residue Data for Cefalonium Hydrate



Parameter	Value/Informati on	Species	Administration Route	Reference
Absorption	Slow and extensive from the udder.	Cattle	Intramammary	[1][3]
Excretion	Primarily in urine. Between 7% and 13% of radioactivity eliminated in urine on each of the first three days post- dosing. Daily excretion in feces was <1% over the same period.	Cattle	Intramammary	[1]
Milk Residue Depletion	In primiparous dairy cows, residues were below the limit of quantitation at 96 hours after calving. In multiparous dairy cows, residues were below the limit of quantitation at 36 hours after calving.	Cattle	Intramammary (Dry Cow)	[4]
Withdrawal Period (Milk)	96 hours after calving if the dry period is longer	Cattle	Intramammary (Dry Cow)	[5]



than 54 days; 58 days following treatment if the dry period is less than or equal to 54 days.

Withdrawal

Period (Meat and Offal)

21 days.

Cattle

Intramammary

(Dry Cow)

[5]

Antimicrobial Spectrum and Efficacy

Cefalonium is a broad-spectrum cephalosporin with activity against many of the common pathogens associated with bovine mastitis.[5][6]

Table 2: In Vitro Susceptibility of Bovine Mastitis Pathogens to Cefalonium

Pathogen	MIC Range (μg/mL)	MIC50 (μg/mL)	MIC90 (μg/mL)	Epidemiolo gical Cut- off Value (ECV) (µg/mL)	Reference
Staphylococc us aureus	-	-	-	≤ 0.5	[1]

Table 3: Clinical Efficacy of Cefalonium Dry Cow Therapy in Bovine Mastitis

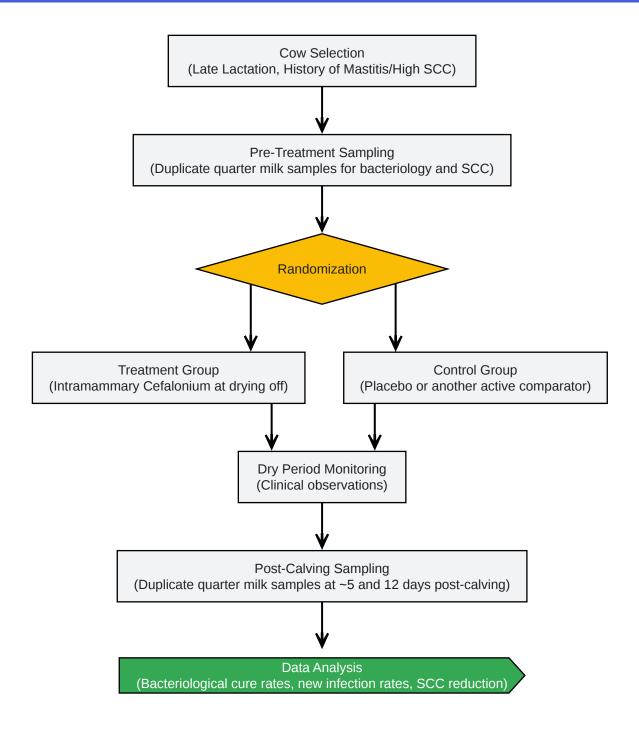


Pathogen	Treatment Group	Control Group	Bacteriological Cure Rate (%)	Reference
Corynebacterium bovis and Staphylococcus epidermidis (combined)	Cefalonium	Cloxacillin	80.3	[7][8]
Staphylococcus aureus	Cefalonium	Cloxacillin	No significant difference	[7][8]
Streptococcus agalactiae	Cefalonium	Cloxacillin	No significant difference	[7][8]
Streptococcus uberis	Cefalonium	Cloxacillin	No significant difference	[7][8]

Experimental Protocols Protocol 1: Clinical Efficacy Trial for Dry Cow Therapy

This protocol outlines a typical randomized, controlled clinical trial to evaluate the efficacy of an intramammary cefalonium product for the treatment and prevention of mastitis during the dry period.





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Caption: Workflow for a clinical efficacy trial of dry cow therapy.

Methodology:

 Animal Selection: Select dairy cows in late lactation intended for drying off. Inclusion criteria may include a history of clinical mastitis or a high somatic cell count (SCC).

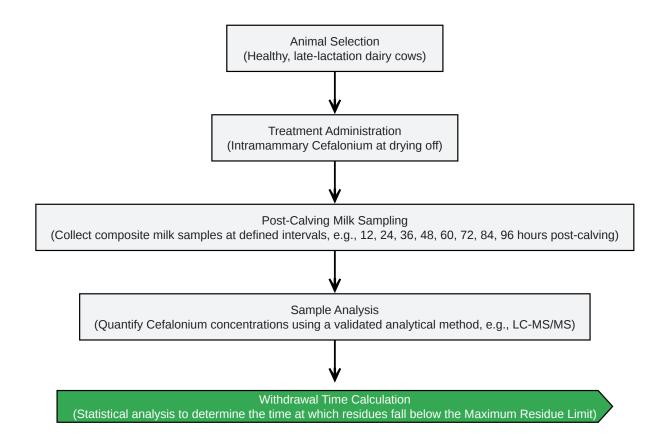


- Pre-Treatment Sampling: Aseptically collect duplicate milk samples from each quarter of the udder for bacteriological culture and SCC analysis to determine the infection status at drying off.
- Randomization: Randomly assign eligible cows to either the cefalonium treatment group or a control group (placebo or another approved dry cow antibiotic).
- Treatment Administration: Immediately after the final milking of lactation, infuse the assigned treatment into each quarter according to the manufacturer's instructions.
- Dry Period Monitoring: Monitor cows for any adverse events or signs of clinical mastitis throughout the dry period.
- Post-Calving Sampling: Collect duplicate quarter milk samples for bacteriological analysis at approximately 5 and 12 days post-calving to assess the bacteriological outcome.
- Data Analysis: Calculate the bacteriological cure rate for existing infections and the rate of new intramammary infections during the dry period for both groups. Compare the outcomes statistically.

Protocol 2: Milk Residue Depletion Study

This protocol describes a study to determine the depletion of cefalonium residues in milk following intramammary administration in dry cows.





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Caption: Workflow for a milk residue depletion study.

Methodology:

- Animal Selection: Select a cohort of healthy dairy cows in late lactation.
- Treatment Administration: Administer a single intramammary infusion of cefalonium hydrate into each quarter at the time of drying off.
- Milk Sampling: Following calving, collect composite milk samples from all four quarters at predetermined time points (e.g., at each milking for a specified period).
- Sample Preparation: Process the milk samples to extract the drug residues. This may involve protein precipitation followed by solid-phase extraction.



- Analytical Method: Quantify the concentration of cefalonium in the milk extracts using a
 validated analytical method with high sensitivity and specificity, such as Liquid
 Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- Data Analysis: Plot the concentration of cefalonium residues over time for each cow. Use statistical methods to calculate the time required for the residues to deplete below the established Maximum Residue Limit (MRL), thereby determining the milk withdrawal period.

Conclusion

Cefalonium hydrate remains a cornerstone in the control of bovine mastitis, particularly as a dry cow therapy. Its broad-spectrum bactericidal activity and prolonged presence in the udder contribute to its clinical effectiveness. While specific pharmacokinetic data in cattle remains limited, residue depletion studies have established clear withdrawal periods to ensure food safety. The provided experimental protocols offer a framework for the continued evaluation and development of intramammary cephalosporin therapies in veterinary medicine. Further research to elucidate the detailed pharmacokinetic profile of cefalonium in dairy cattle would be beneficial for optimizing dosing regimens and further ensuring its judicious use.

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- To cite this document: BenchChem. [Cefalonium Hydrate in Veterinary Medicine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12057631#review-of-cefalonium-hydrate-in-veterinary-medicine]

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